

thermodynamic properties and stability of 4-Dibenzofurancarboxylic acid

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Compound of Interest

Compound Name: 4-Dibenzofurancarboxylic acid

Cat. No.: B1585307

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An In-depth Technical Guide to the Thermodynamic Properties and Stability of **4-Dibenzofurancarboxylic Acid**

Introduction

4-Dibenzofurancarboxylic acid is a derivative of dibenzofuran, a heterocyclic aromatic compound. It serves as a key synthetic precursor in the development of advanced materials and pharmaceuticals.^{[1][2]} Notably, it is utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs) for organic light-emitting devices (OLEDs) and as a building block for inhibitors of *Schistosoma mansoni* histone deacetylase 8 (smHDAC8), highlighting its importance in materials science and medicinal chemistry.^{[1][2]} An understanding of the thermodynamic properties and stability of this compound is critical for its synthesis, storage, and application, ensuring process safety, reaction optimization, and the stability of end products.

This technical guide provides a summary of the known physical and chemical properties of **4-Dibenzofurancarboxylic acid**. Due to the limited availability of direct experimental thermodynamic data for this specific derivative, this paper also discusses the well-characterized thermodynamic properties of the parent compound, dibenzofuran, as a foundational reference. Furthermore, it outlines the standard experimental protocols used to determine such properties and discusses the compound's stability.

Physicochemical Properties

The fundamental physical and chemical properties of **4-Dibenzofurancarboxylic acid** have been characterized, with some values being predicted through computational models. These properties are essential for handling, formulation, and synthesis.

Property	Value	Source
Molecular Formula	$C_{13}H_8O_3$	[2]
Molecular Weight	212.2 g/mol	[1] [2]
Appearance	White to light yellow solid	[1]
Melting Point	211-215 °C (lit.)	[1] [3]
Boiling Point	425.7 ± 18.0 °C (Predicted)	[1]
Density	1.387 ± 0.06 g/cm ³ (Predicted)	[1]
Vapor Pressure	5.26×10^{-8} mmHg at 25°C	[3]
pKa	3.24 ± 0.30 (Predicted)	[1]
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 1 mg/ml	[1] [2]

Thermodynamic Properties

Direct experimental thermodynamic data, such as the standard enthalpy of formation for **4-Dibenzofurancarboxylic acid**, are not readily available in the literature. However, extensive studies on the parent compound, dibenzofuran, provide a valuable reference point for estimating and understanding the thermodynamic behavior of its derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)

The standard enthalpy of formation (ΔH_f°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable states under standard conditions (1 bar and 298.15 K).[\[7\]](#)[\[8\]](#)[\[9\]](#) For organic compounds, it is often determined indirectly from the enthalpy of combustion.

For the parent compound, dibenzofuran ($C_{12}H_8O$), ideal-gas thermodynamic properties have been derived from experimental methods including combustion calorimetry, adiabatic heat-capacity calorimetry, and vapor pressure measurements.[\[6\]](#) These studies provide a consistent

database for the thermodynamic properties of dibenzofuran and its derivatives.[4][5]

Computational methods, such as Density Functional Theory (DFT), have also been employed to calculate thermodynamic parameters and explore molecular stability, indicating that dibenzofuran is a hard molecule with a high HOMO-LUMO energy gap, suggesting significant stability.[10]

Stability and Decomposition

The stability of **4-Dibenzofurancarboxylic acid** is a key consideration for its handling and storage.

Handling and Storage: According to its Safety Data Sheet (SDS), **4-Dibenzofurancarboxylic acid** should be handled in a well-ventilated area, avoiding dust formation and contact with skin and eyes.[3] For storage, the container should be tightly closed and kept in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[3] The parent compound, dibenzofuran, is noted to be sensitive to prolonged exposure to light.[11]

Thermal Stability: Specific thermal decomposition data for **4-Dibenzofurancarboxylic acid** is not available. However, the decomposition of aromatic carboxylic acids typically involves decarboxylation at elevated temperatures. Mechanistic studies on similar compounds, such as perfluoroalkyl carboxylic acids, show that thermal decomposition can proceed via C-C bond scission and recombination of radicals.[12] For **4-Dibenzofurancarboxylic acid**, a likely primary decomposition pathway would involve the loss of carbon dioxide to form dibenzofuran.

Disposal methods include controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant, indicating that the compound can be safely decomposed at high temperatures.[3]

Experimental Protocols

The determination of thermodynamic properties relies on precise calorimetric methods. The standard enthalpy of formation is typically calculated from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is a technique used to measure the heat of combustion of a substance at a constant volume.[\[13\]](#) The heat released by the combustion of a known mass of the sample is absorbed by the calorimeter assembly, and the resulting temperature change is measured.

1. Calibration of the Calorimeter:

- A known mass of a standard substance with a well-defined heat of combustion, typically benzoic acid, is combusted.[\[14\]](#)[\[15\]](#)
- The temperature increase (ΔT) of the calorimeter system (bomb, water, etc.) is recorded.
- The heat capacity of the calorimeter (C_{bomb}) is calculated using the formula: $C_{\text{bomb}} = (q_{\text{combustion}} / \Delta T)$ where $q_{\text{combustion}}$ is the total heat released by the standard sample.[\[15\]](#)

2. Sample Measurement:

- A precisely weighed pellet of **4-Dibenzofurancarboxylic acid** (approx. 0.5 - 1.0 g) is placed in the crucible inside the bomb.
- A fuse wire is attached to the electrodes, touching the sample to ensure ignition.
- The bomb is sealed and pressurized with pure oxygen to approximately 10-20 atm.[\[13\]](#)
- The bomb is submerged in a known quantity of water in the insulated calorimeter vessel.
- The initial temperature of the water is recorded once it stabilizes.

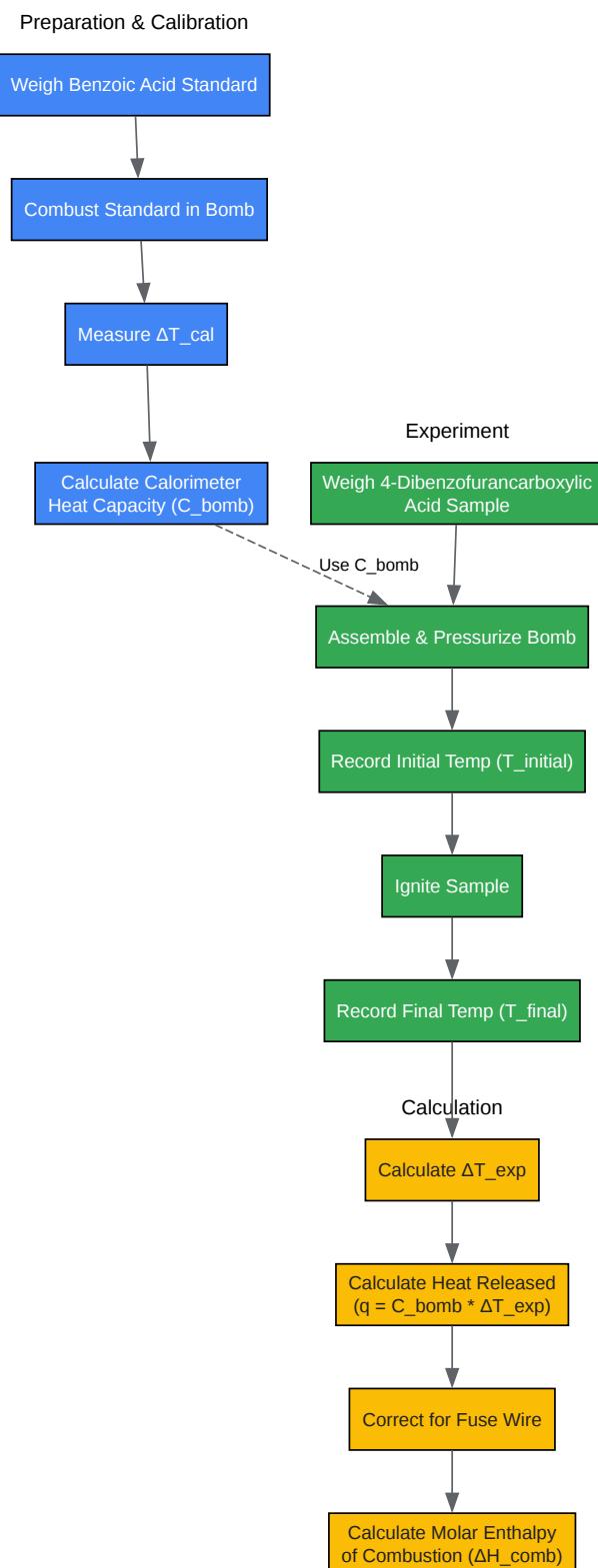
3. Combustion and Data Acquisition:

- The sample is ignited by passing an electric current through the fuse wire.[\[13\]](#)
- The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.
- The final temperature is determined after correcting for heat exchange with the surroundings.

4. Calculation of Enthalpy of Combustion:

- The total heat released (q_{total}) is calculated: $q_{\text{total}} = C_{\text{bomb}} * \Delta T$
- The heat of combustion of the sample (ΔH_{comb}) is then determined by accounting for the heat from the fuse wire and converting the value to a molar basis (kJ/mol).

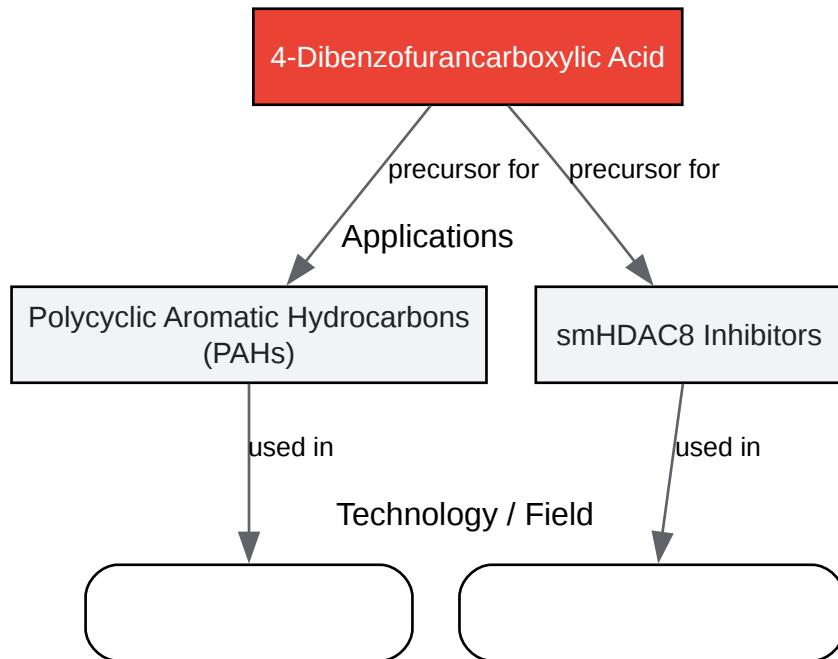
The following diagram illustrates the general workflow for this experimental procedure.

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Workflow for Bomb Calorimetry Experiment.

Logical Relationships and Applications

4-Dibenzofurancarboxylic acid is primarily a synthetic intermediate. Its chemical properties are leveraged to build more complex molecules for specific high-value applications.



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Role as a Synthetic Precursor.

Conclusion

4-Dibenzofurancarboxylic acid is a valuable compound in synthetic chemistry. While comprehensive experimental data on its thermodynamic properties are currently sparse, its physical properties are documented, and its stability profile can be inferred from handling guidelines and the behavior of related compounds. The thermodynamic characteristics of the parent dibenzofuran molecule offer a solid foundation for theoretical estimations. The established experimental protocols, particularly bomb calorimetry, provide a clear pathway for the future determination of its enthalpy of formation and other key thermodynamic parameters, which will further support its application in the development of novel materials and therapeutics.

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